Elevated Boiling Point and Reduced Volatility Relative to Linear Ethyl Hexanoate
The branched ethyl 5,5‑dimethylhexanoate exhibits a significantly higher predicted boiling point (184.2 ± 8.0 °C) compared to the linear ethyl hexanoate (168 °C, experimental) , representing an increase of approximately 16 °C. This differential is consistent with the increased molecular weight (+28 g/mol) and the steric influence of the gem‑dimethyl group on intermolecular interactions. Additionally, vapor pressure data for a structurally related branched ester indicate a value of 0.15 mPa at 25 °C [1], which serves as a class‑level benchmark for the volatility suppression conferred by branching. While a direct head‑to‑head vapor pressure measurement for ethyl 5,5‑dimethylhexanoate versus ethyl hexanoate is not available in the open literature, the 16 °C boiling point elevation quantitatively supports reduced volatility .
| Evidence Dimension | Boiling point (volatility surrogate) |
|---|---|
| Target Compound Data | 184.2 ± 8.0 °C (predicted) |
| Comparator Or Baseline | Ethyl hexanoate (CAS 123‑66‑0): 168 °C (experimental) |
| Quantified Difference | +16.2 °C (approx.) |
| Conditions | Predicted vs. experimental values; atmospheric pressure |
Why This Matters
Lower volatility directly influences fragrance substantivity, solvent evaporation rate, and VOC emissions, making this compound preferable over ethyl hexanoate in applications requiring prolonged scent retention or reduced evaporative loss.
- [1] PMC7246838. (2020). Table 1: Vapor pressure and volatility data for a structurally related branched ester. International Journal of Environmental Research and Public Health. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7246838/table/ijerph-17-03280-t001/ View Source
